
1-((1-Benzylpiperidin-4-yl)methyl)-3-cyclopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Benzylpiperidin-4-yl)methyl)-3-cyclopropylurea is a useful research compound. Its molecular formula is C17H25N3O and its molecular weight is 287.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Potential
Research has delved into the antibacterial and antimicrobial capabilities of compounds related to 1-((1-Benzylpiperidin-4-yl)methyl)-3-cyclopropylurea. Notably, compounds with piperidine and cyclopropyl functionalities have been synthesized and evaluated for their antibacterial properties. For instance, derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have shown valuable antibacterial results, underscoring the potential of similar structures in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017). Additionally, novel sigma receptor ligands incorporating benzylpiperidine moieties have been investigated for their biological profiles, highlighting the diverse therapeutic applications of such compounds (Prezzavento et al., 2007).
Anticancer Activity
The structural framework of this compound is conducive to modifications that can enhance anticancer activity. Studies have shown that derivatives with related structures exhibit significant anticancer properties. For example, novel azetidine-2-one derivatives of 1H-benzimidazole were synthesized and evaluated for their antimicrobial and cytotoxic activities, demonstrating promising leads for cancer therapy (Noolvi et al., 2014).
Role in Disease Vector Repellency
The chemical structure of this compound suggests potential applications in developing repellents against disease vectors. Research into optically active arthropod repellents has indicated that compounds with cyclohexenylcarbonyl and methylpiperidine components can be highly effective against blood-feeding arthropods, providing a basis for further exploration of related compounds in disease vector control (Klun et al., 2000).
Synthesis and Chemical Analysis
The synthesis and chemical analysis of compounds similar to this compound have been thoroughly investigated. Studies focus on the synthesis of related compounds, demonstrating the versatility and potential of such chemical structures in various applications, from medicinal chemistry to material science (Mekky & Sanad, 2020).
Mecanismo De Acción
Target of Action
Similar compounds such as 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine are known to target acetylcholinesterase .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in the biochemical processes .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
Related compounds have been shown to have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Propiedades
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(19-16-6-7-16)18-12-14-8-10-20(11-9-14)13-15-4-2-1-3-5-15/h1-5,14,16H,6-13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDAJESBIYIVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B2608486.png)
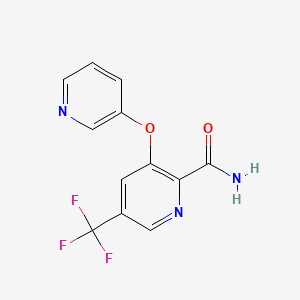
![N-(4-methoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2608489.png)
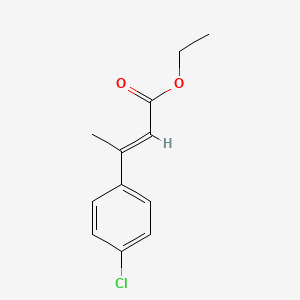
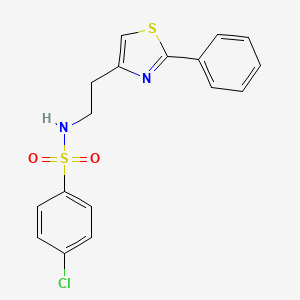


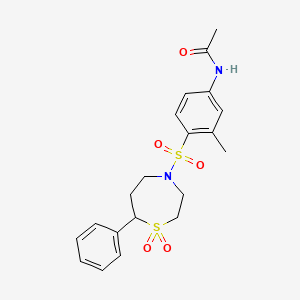
![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B2608499.png)
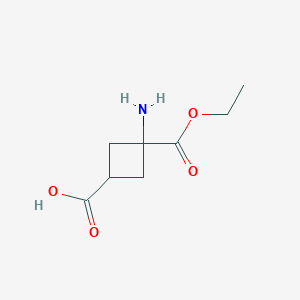
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2608503.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2608508.png)

